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Compound of Interest

Compound Name: Isoquinoline-8-carbaldehyde

Cat. No.: B113021 Get Quote

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties and

expected spectral characteristics of isoquinoline-8-carbaldehyde. While this specific isomer

is a valuable building block in medicinal chemistry and organic synthesis, it is noteworthy that

detailed experimental data, including specific spectral charts and a precise melting point, are

not widely available in published literature. This document consolidates available information

from computational predictions and analogous compounds to serve as a foundational resource.

Physicochemical Properties
Isoquinoline-8-carbaldehyde is an aromatic aldehyde featuring an isoquinoline core. The

parent isoquinoline is a colorless to pale yellow hygroscopic liquid or solid with a characteristic

pungent odor, sparingly soluble in water but soluble in many organic solvents. The introduction

of a carbaldehyde group at the 8-position is expected to influence its physical properties.

Commercial suppliers describe isoquinoline-8-carbaldehyde as an off-white to yellow solid

and recommend storage at 0-8 °C.

Quantitative physicochemical data for isoquinoline-8-carbaldehyde is primarily based on

computational predictions. A summary of these properties is presented in Table 1. For

comparative context, the experimental melting point of the isomeric quinoline-8-

carboxaldehyde is 93 °C.
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Table 1: Physical and Chemical Properties of Isoquinoline-8-carbaldehyde

Property Value Source

Molecular Formula C₁₀H₇NO

Molecular Weight 157.17 g/mol

Appearance
Off-white crystals or yellow

solid

Storage Temperature 0-8 °C

XLogP3 (Predicted) 1.6

Monoisotopic Mass 157.052763847 Da

Spectral Data
Detailed, experimentally verified spectral data for isoquinoline-8-carbaldehyde are not readily

available in the public domain. The following sections provide expected spectral characteristics

based on the known properties of the isoquinoline scaffold and the aldehyde functional group.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of isoquinoline-8-carbaldehyde is expected to show distinct signals

for the aldehydic proton and the six aromatic protons on the isoquinoline ring system. The

aldehydic proton should appear as a singlet in the downfield region, typically between δ 9.5

and 10.5 ppm. The aromatic protons will exhibit complex splitting patterns (doublets, triplets,

and multiplets) in the range of δ 7.0-9.0 ppm, characteristic of a substituted isoquinoline ring.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will be characterized by a signal for the carbonyl carbon of the

aldehyde group in the significantly downfield region, likely above δ 190 ppm. The nine aromatic

carbons of the isoquinoline core will resonate in the approximate range of δ 120-155 ppm. The

specific chemical shifts will be influenced by the position of the aldehyde substituent.

Infrared (IR) Spectroscopy
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The IR spectrum of isoquinoline-8-carbaldehyde is expected to display characteristic

absorption bands. A strong, sharp peak corresponding to the C=O stretching vibration of the

aromatic aldehyde will be prominent in the region of 1680-1715 cm⁻¹. Additional key bands will

include C-H stretching vibrations from the aromatic ring (around 3000-3100 cm⁻¹) and the

aldehyde (around 2700-2900 cm⁻¹, often appearing as two weak bands), as well as C=C and

C=N stretching vibrations of the isoquinoline ring in the 1450-1650 cm⁻¹ region.

Mass Spectrometry (MS)
In a mass spectrum, isoquinoline-8-carbaldehyde is expected to show a molecular ion peak

([M]⁺) at m/z 157. The fragmentation pattern would likely involve the loss of the formyl group (-

CHO, 29 Da) or carbon monoxide (CO, 28 Da), leading to significant fragment ions.

Table 2: Predicted and Expected Spectral Data for Isoquinoline-8-carbaldehyde

Spectrum Feature
Expected Chemical Shift /
Wavenumber

¹H NMR Aldehydic Proton (s) δ 9.5 - 10.5 ppm

Aromatic Protons (m) δ 7.0 - 9.0 ppm

¹³C NMR Carbonyl Carbon > δ 190 ppm

Aromatic Carbons δ 120 - 155 ppm

IR C=O Stretch (Aldehyde) 1680 - 1715 cm⁻¹

C-H Stretch (Aromatic) 3000 - 3100 cm⁻¹

C-H Stretch (Aldehyde) 2700 - 2900 cm⁻¹

C=C / C=N Stretch (Aromatic) 1450 - 1650 cm⁻¹

Mass Spec. Molecular Ion Peak [M]⁺ m/z 157

Experimental Protocols
Detailed experimental protocols for the specific synthesis of isoquinoline-8-carbaldehyde and

the acquisition of its spectral data are not well-documented in readily accessible literature.
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However, general methodologies for the synthesis of isoquinolines and for spectroscopic

analysis can be adapted.

General Synthetic Approaches for the Isoquinoline
Scaffold
Several named reactions are employed for the synthesis of the isoquinoline core structure,

which could potentially be adapted for the synthesis of isoquinoline-8-carbaldehyde. These

include:

Pomeranz–Fritsch Reaction: This involves the acid-catalyzed cyclization of a benzaldehyde

with an aminoacetoaldehyde diethyl acetal.

Bischler–Napieralski Reaction: This method involves the cyclization of a β-phenylethylamine

derivative.

A plausible synthetic route to isoquinoline-8-carbaldehyde could involve the creation of a

substituted isoquinoline followed by the introduction or modification of a functional group at the

8-position to yield the aldehyde.

General Protocol for NMR Spectroscopy
A general procedure for acquiring NMR spectra involves dissolving a small quantity of the

analyte in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a reference standard such

as tetramethylsilane (TMS). The solution is then transferred to an NMR tube for analysis. For

¹³C NMR, a greater number of scans may be necessary to achieve a satisfactory signal-to-

noise ratio.

General Protocol for IR Spectroscopy
For solid samples, a common method for IR analysis is the preparation of a potassium bromide

(KBr) pellet. A small amount of the sample is ground with dry KBr and pressed into a thin,

transparent disc. A background spectrum of a pure KBr pellet is typically recorded first for

subtraction from the sample spectrum. The spectrum is then recorded over the standard mid-IR

range (e.g., 4000-400 cm⁻¹).

General Protocol for Mass Spectrometry
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For mass spectrometry, the sample is typically dissolved in a suitable volatile solvent (e.g.,

methanol or acetonitrile) and introduced into the mass spectrometer. Electrospray ionization

(ESI) is a common technique for such compounds, which would be expected to produce a

protonated molecular ion [M+H]⁺ at m/z 158.

Biological Significance and Applications
While specific biological signaling pathways involving isoquinoline-8-carbaldehyde have not

been detailed in the literature, the isoquinoline scaffold is a well-established privileged structure

in medicinal chemistry. Isoquinoline derivatives exhibit a broad spectrum of pharmacological

activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.

Isoquinoline-8-carbaldehyde serves as a key intermediate in the synthesis of more complex,

biologically active molecules. Its applications include the development of novel

pharmaceuticals, fluorescent probes for biological imaging, and functional materials.

Workflow and Logical Relationships
The characterization and utilization of isoquinoline-8-carbaldehyde in a research and

development context typically follow a logical workflow. This begins with its synthesis or

acquisition, followed by thorough purification and characterization to confirm its identity and

purity. The characterized compound can then be used in further synthetic steps or biological

screening assays.
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Caption: General experimental workflow for the synthesis, characterization, and application of

isoquinoline-8-carbaldehyde.

This diagram illustrates the logical progression from the synthesis and purification of

isoquinoline-8-carbaldehyde to its detailed characterization using various spectroscopic

techniques. The confirmed pure compound can then be utilized in further synthetic applications

or for the evaluation of its biological properties.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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